2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide” is a derivative of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are known to be privileged structures in medicinal chemistry, often used in the design of novel inhibitors .
Synthesis Analysis
The synthesis of this compound involves a multi-step process. The pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The exact synthesis process for this specific compound is not detailed in the available literature.Scientific Research Applications
Antibacterial Activity
Studies have revealed the synthesis of pyrimidine derivatives showing antibacterial properties against various bacterial strains. For instance, Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine that showed antibacterial activity against Gram-positive and Gram-negative microbial strains, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019). Additionally, other research has developed compounds with significant antimicrobial activity, suggesting the potential of similar structures for antibacterial applications (Abunada et al., 2008).
Adenosine Receptor Affinity
The affinity and selectivity for adenosine receptor subtypes have been a focal point for several compounds, indicating potential therapeutic applications. Betti et al. (1998) prepared derivatives of 1,2,3-triazolo[4,5-d]pyrimidine, which showed high affinity and selectivity for the A1 adenosine receptor subtype, suggesting their utility in exploring receptor-related functions and pathologies (Betti et al., 1998).
Potential Cardiovascular Agents
Research into 1,2,4-triazolo[1,5-a]pyrimidines as inhibitors of cAMP phosphodiesterase has highlighted their potential as cardiovascular agents. Novinson et al. (1982) synthesized a series of derivatives demonstrating the inhibition of cAMP phosphodiesterase, with specific compounds showing promising increases in cardiac output without significant increases in heart rate, indicating their potential application in cardiovascular therapy (Novinson et al., 1982).
Future Directions
Mechanism of Action
Target of action
Triazoles and pyrimidines are known to interact with a variety of biological targets. For instance, triazoles have been found to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . Pyrimidines, on the other hand, have been found to have antiviral activity .
Mode of action
The mode of action of these compounds often involves the formation of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Biochemical pathways
Triazoles and pyrimidines are known to affect a variety of biochemical pathways due to their ability to interact with multiple biological targets .
Pharmacokinetics
The pharmacokinetic properties of triazoles and pyrimidines can vary widely depending on their specific chemical structures .
Result of action
Triazoles and pyrimidines are known to have a variety of effects at the molecular and cellular level due to their interaction with multiple biological targets .
Action environment
The action of triazoles and pyrimidines can be influenced by a variety of environmental factors, including ph, temperature, and the presence of other molecules .
Properties
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c1-16-7-9-18(10-8-16)13-28-21-20(25-26-28)22(30)27(15-24-21)14-19(29)23-12-11-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSYYLRDDWIJKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NCCC4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.